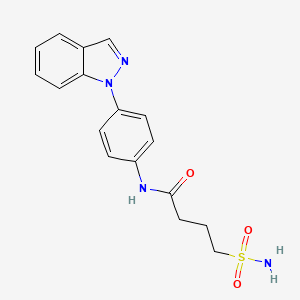![molecular formula C13H22N2O4 B7434590 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid, also known as CHX-AhXP, is a synthetic peptide that has been developed for use in scientific research. This peptide has gained attention due to its potential as a therapeutic agent for various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid involves the inhibition of the proteasome, a complex responsible for the degradation of proteins in cells. By inhibiting the proteasome, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid leads to the accumulation of misfolded proteins in cancer cells, which triggers apoptosis. In addition, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In addition, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been shown to inhibit the production of inflammatory cytokines, which makes it a potential anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid is its specificity for cancer cells. It induces apoptosis in cancer cells while sparing normal cells, which makes it a promising candidate for cancer treatment. Another advantage is its potential as an anti-inflammatory agent. However, there are also limitations to using 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid in lab experiments. One limitation is its cost, as it is a synthetic peptide that can be expensive to produce. Another limitation is its stability, as it can degrade over time.
Direcciones Futuras
There are several future directions for the study of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid. One direction is the development of more efficient synthesis methods to reduce the cost of producing 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Furthermore, the mechanism of action of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid needs to be further elucidated in order to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is synthesized on a resin support, and the amino acids are added sequentially using a coupling agent. After synthesis, the peptide is cleaved from the resin and purified using HPLC. The final product is obtained as a white powder with high purity.
Aplicaciones Científicas De Investigación
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has been extensively studied for its potential as a therapeutic agent for cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment. In addition, 3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
3-[6-(cyclopropanecarbonylamino)hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-11(14-9-7-12(17)18)4-2-1-3-8-15-13(19)10-5-6-10/h10H,1-9H2,(H,14,16)(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQGPVTZMUWFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![3-[6-[[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropanecarbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434527.png)
![4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7434529.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434542.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)

![N-ethyl-4-[[2-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]-2-oxoacetyl]amino]-3-methylbenzamide](/img/structure/B7434578.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)


![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)